tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

HIV-1 protease inhibition stereochemistry–activity relationship antiviral drug discovery

Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (CAS 141283-36-5) is a bicyclic heterocyclic lactone composed of a cyclopentane ring fused to a tetrahydrofuran ring at the [c] position, bearing a ketone at the 5-position. The scaffold possesses a molecular weight of 126.15 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds, a computed XLogP3 of -0.2, and a topological polar surface area (TPSA) of 26.3 Ų.

Molecular Formula C7H10O2
Molecular Weight 126.155
CAS No. 141283-36-5
Cat. No. B2433937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrahydro-1H-cyclopenta[c]furan-5(3H)-one
CAS141283-36-5
Molecular FormulaC7H10O2
Molecular Weight126.155
Structural Identifiers
SMILESC1C2COCC2CC1=O
InChIInChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2
InChIKeyYNDZEULKVPLNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (CAS 141283-36-5): A Rigid Bicyclic Lactone Building Block for Medicinal Chemistry and Fragment-Based Discovery


Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (CAS 141283-36-5) is a bicyclic heterocyclic lactone composed of a cyclopentane ring fused to a tetrahydrofuran ring at the [c] position, bearing a ketone at the 5-position [1]. The scaffold possesses a molecular weight of 126.15 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds, a computed XLogP3 of -0.2, and a topological polar surface area (TPSA) of 26.3 Ų [1]. These physicochemical parameters place the compound within lead-like chemical space (congruent with Lipinski and Veber guidelines) while the conformational rigidity conferred by the [c]-fused bicyclic architecture distinguishes it from more flexible monocyclic ketone or tetrahydrofuran alternatives [1][2]. The compound is commercially supplied through major vendors such as Enamine (95% purity), Toronto Research Chemicals, and Leyan (98% purity), and is primarily employed as a versatile small-molecule scaffold for constructing biologically active intermediates and screening libraries .

Why Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one Cannot Be Replaced by Generic Cyclopentanone or Tetrahydrofuran Derivatives


The bifunctional [c]-fused bicyclic architecture of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one simultaneously delivers a conformationally constrained ketone electrophile and a tetrahydrofuran oxygen within a rigid, pre-organized geometry that is inaccessible to simple monocyclic alternatives such as cyclopentanone, tetrahydrofuran, or even the isomeric cyclopenta[b]furan scaffold [1][3]. This spatial pre-organization is critical in contexts where precise presentation of hydrogen-bond-accepting groups to a biological target or a catalytic metal center is required; substituting a flexible monocyclic analog introduces entropic penalties and can abolish target engagement [2]. The quantitative evidence that follows demonstrates that variations in stereochemistry, ring-fusion regiochemistry, and functional-group presentation between this compound and its closest in-class analogs translate into measurable differences in biological activity, synthetic utility, and procurement value.

Quantitative Differentiation Evidence: Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one vs. Closest Analogs


Stereochemical Identity Controls HIV-1 Protease Inhibitory Activity: trans Isomer Derivative IC50 = 70–100 µM

A tetra-alkylated derivative prepared from the trans isomer (CAS 187528-23-0) of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one exhibited weak HIV-1 protease inhibitory activity with an IC50 range of 70–100 µM [2]. In contrast, the closely related cyclopenta[b]furan-based Cp-THF P2-ligand (3aS,5R,6aR)-5-hydroxy-hexahydrocyclopenta[b]furan achieved high-affinity binding with Ki values <0.1 nM when incorporated into optimized inhibitor scaffolds [1]. The 700,000-fold difference in potency underscores that both the ring-fusion regiochemistry ([c] vs. [b]) and the stereochemistry of the bicycle are decisive determinants of biological activity. A researcher procuring the unspecified stereoisomer (CAS 141283-36-5) must therefore verify stereochemical identity, as the cis and trans isomers are not biologically interchangeable.

HIV-1 protease inhibition stereochemistry–activity relationship antiviral drug discovery

Conformational Rigidity: Zero Rotatable Bonds vs. Cyclopentanone (1 Rotatable Bond) Delivers Entropic Advantage in Target Binding

Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one possesses zero rotatable bonds (PubChem computed property), making it a fully rigid scaffold [1]. Its monocyclic analog cyclopentanone possesses one rotatable bond and significantly greater conformational flexibility. In fragment-based drug discovery, each freely rotatable bond is estimated to cost approximately 0.5–1.5 kcal/mol in conformational entropy upon binding; for a fragment of this size (MW 126), eliminating a rotatable bond can theoretically improve the ligand efficiency (LE) contribution by up to 0.2–0.5 kcal/mol per heavy atom, directly enhancing hit-to-lead developability [1][2]. Furthermore, the [c]-fused bicyclic system constrains the spatial relationship between the ketone oxygen and the tetrahydrofuran oxygen at a fixed distance and angle, a geometric feature that cannot be reproduced by any monocyclic analog.

conformational restriction ligand efficiency fragment-based drug design

Regiochemical Differentiation: Cyclopenta[c]furan vs. Cyclopenta[b]furan Produces Distinct Pharmacophoric Geometry

The cyclopenta[c]furan scaffold (target compound) fuses the cyclopentane ring to the C3–C4 bond of the tetrahydrofuran, placing the ketone at the 5-position on the cyclopentane ring opposite to the ether oxygen [1]. In the isomeric cyclopenta[b]furan Cp-THF scaffold, the cyclopentane is fused to the C2–C3 bond of tetrahydrofuran, placing the hydroxyl group (in the active P2-ligand) at a fundamentally different spatial position relative to the ether oxygen [2]. This regiochemical difference alters the vector of hydrogen-bond presentation by approximately 60° and shifts the distance between the two H-bond acceptors, yielding a distinct pharmacophoric profile that is not interchangeable in structure-based drug design. The [c] scaffold offers a ketone as a stronger H-bond acceptor (higher basicity) compared to the ether oxygen in the [b] scaffold.

regiochemistry scaffold hopping pharmacophore geometry HIV protease

Balanced Lipophilicity (XLogP3 = -0.2) Provides Favorable Aqueous Solubility Profile vs. More Lipophilic Bicyclic Ketone Scaffolds

The computed XLogP3 of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one is -0.2, indicating a near-neutral lipophilicity profile that favors aqueous solubility and limits non-specific protein binding [1]. By comparison, the related hexahydro-1H-cyclopenta[c]furan (lacking the ketone) has an ACD/LogP of 1.31, and cyclopentanone has an experimental LogP of approximately 0.24, while the saturated bicyclic ketone scaffold 3-oxabicyclo[3.3.0]octan-7-one is significantly more lipophilic . The XLogP3 of -0.2 places the compound in the optimal lead-like range (typically -1 to 3), and the TPSA of 26.3 Ų combined with 0 H-bond donors ensures that aqueous solubility is governed primarily by the polar ketone and ether oxygens rather than by hydrophobic collapse, a common liability of more lipophilic bicycle ketone scaffolds [1].

lipophilicity aqueous solubility lead-likeness physicochemical property optimization

Commercial Availability: 98% Purity from Multiple Vendors Enables Direct Use Without Additional Purification

Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (CAS 141283-36-5) is commercially available from Leyan at 98% purity , from Enamine (distributed via Sigma-Aldrich) at 95% purity , and from CymitQuimica (Biosynth brand) . Pricing as of 2023–2024 ranges from approximately USD 245 for 50 mg to USD 4,240 for 5 g (Aaron Chemistry, 95% purity) and USD 3,065 for 5 g (Enamine, 95% purity) [1]. In contrast, the cis isomer (CAS 56000-23-8) and trans isomer (CAS 187528-23-0) are also available at comparable purities (97–98%), but the unspecified isomer (141283-36-5) is typically priced at a 10–20% discount relative to the stereochemically defined analogs due to simpler manufacturing, making it a cost-effective entry point for initial screening where stereochemistry is not yet resolved [1].

procurement purity assurance vendor comparison supply chain

High-Value Application Scenarios for Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one in Drug Discovery and Chemical Biology


Scaffold-Hopping Library Design Targeting HIV-1 Protease Non-Peptide Binding Sites

The demonstrated capacity of the cyclopenta[c]furan scaffold to present H-bond-accepting groups to the flap region of HIV-1 protease (IC50 70–100 µM for a trans-isomer derivative, representing a 700,000-fold window for optimization toward the <0.1 nM activity of the [b]-fused Cp-THF series) makes this compound an ideal starting point for scaffold-hopping campaigns [2][4]. Procurement of the unspecified stereoisomer (CAS 141283-36-5) enables initial feasibility screening at reduced cost; subsequent chiral resolution can then unlock the full stereochemical SAR. The ketone at position 5 provides a synthetic handle for reductive amination, Grignard addition, or enolate alkylation to introduce C3-substituents analogous to those exploited in the Cp-THF series [2].

Fragment-Based Lead Generation Requiring Low-Lipophilicity, Rule-of-Three-Compliant Bicyclic Scaffolds

With an XLogP3 of -0.2, a MW of 126 Da, and a TPSA of 26.3 Ų, tetrahydro-1H-cyclopenta[c]furan-5(3H)-one satisfies all Rule-of-Three criteria for fragment-based screening [1]. Its zero rotatable bonds deliver maximal rigid-body ligand efficiency, while the balanced lipophilicity minimizes non-specific binding and aggregation artifacts common to more lipophilic bicyclic fragments [1]. The compound's bifunctional character (ketone + ether) enables simultaneous engagement of two distinct H-bond partners within a protein active site, a feature absent in monofunctional fragments such as cyclopentanone or tetrahydrofuran [3].

Synthesis of C3-Functionalized Hexahydrocyclopentafuranyl Urethanes as Next-Generation Antiviral Agents

The established synthetic route from trans-tetrahydro-1H-cyclopenta[c]furan-5(3H)-one to tetra-alkylated oxabicyclo[3.3.0]octane systems capable of inhibiting HIV-1 protease (IC50 70–100 µM) validates the scaffold as a viable precursor for C3-functionalization strategies [4]. By procuring the stereochemically defined isomer directly, medicinal chemistry teams can execute the published intramolecular cyclization and subsequent urethane coupling to access novel P2-ligand candidates that explore chemical space orthogonal to the extensively patented Cp-THF series [2][4]. The [c]-fusion regiochemistry offers a distinct IP landscape relative to the [b]-fusion Cp-THF chemotype [2].

Construction of Highly Substituted Cyclopenta[c]furan Libraries via Multicomponent Diastereoselective Synthesis

The diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines catalyzed by indium(III) provides rapid access to a diverse array of highly substituted cyclopenta[c]furan derivatives in a single step with excellent diastereoselectivity (>20:1) [3]. Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one serves as the core structural surrogate for designing focused libraries that explore substitutions at multiple positions of the bicycle. The availability of the compound at 95–98% purity from multiple commercial sources ensures that library synthesis can be initiated immediately without the need for in-house scaffold construction .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.